molecular formula C14H15N3OS2 B2418797 5-(3-methylbutyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one CAS No. 1351398-79-2

5-(3-methylbutyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

Cat. No.: B2418797
CAS No.: 1351398-79-2
M. Wt: 305.41
InChI Key: XYYPNHMXBQBJOH-UHFFFAOYSA-N
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Description

3-(3-methylbutyl)-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one family This compound is characterized by its unique structure, which includes a thioxo group and a pyrido-thieno-pyrimidine core

Preparation Methods

The synthesis of 3-(3-methylbutyl)-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one typically involves the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate. This reaction yields a series of tricyclic compounds containing aliphatic, aromatic, or heteroaromatic fragments at the C(2) position . The reaction conditions often include the use of aldehydes, formamide, 2,5-dimethoxytetrahydrofuran, acetic anhydride, and Raney nickel .

Chemical Reactions Analysis

3-(3-methylbutyl)-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thioxo group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.

Scientific Research Applications

3-(3-methylbutyl)-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 3-(3-methylbutyl)-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one include other pyrido-thieno-pyrimidine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. For example:

The uniqueness of 3-(3-methylbutyl)-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(3-methylbutyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS2/c1-8(2)5-7-17-13(18)11-10(16-14(17)19)9-4-3-6-15-12(9)20-11/h3-4,6,8H,5,7H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYPNHMXBQBJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C3=C(S2)N=CC=C3)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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